Magnesium nicotinate

Vue d'ensemble

Description

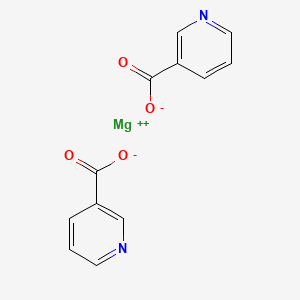

Magnesium nicotinate is a coordination compound formed by the combination of magnesium and nicotinic acid (vitamin B3). This compound is known for its potential health benefits, particularly in the areas of cardiovascular health and metabolic function. Magnesium is an essential mineral involved in numerous biochemical processes, while nicotinic acid is a vital nutrient that plays a role in energy metabolism and cellular repair.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium nicotinate can be synthesized through the reaction of magnesium salts, such as magnesium sulfate or magnesium acetate, with nicotinic acid. The reaction typically occurs in an aqueous solution, where the magnesium ion coordinates with the nicotinate ion to form the desired compound. The reaction conditions often involve moderate temperatures and neutral to slightly basic pH levels to ensure optimal coordination and precipitation of the compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of advanced techniques like X-ray diffraction and infrared spectroscopy ensures the quality and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium nicotinate undergoes various chemical reactions, including:

Coordination Reactions: Formation of complexes with other ligands.

Acid-Base Reactions: Reacts with acids and bases to form salts and water.

Oxidation-Reduction Reactions: Participates in redox reactions, particularly in biological systems.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Magnesium Salts: Formed through acid-base reactions.

Complexes: Formed through coordination with other ligands.

Oxidized or Reduced Forms: Depending on the specific redox reaction.

Applications De Recherche Scientifique

Chemical Applications

Magnesium nicotinate serves as a reagent in coordination chemistry and is a precursor for synthesizing other magnesium compounds. Its ability to form complexes with various ligands makes it valuable in research settings.

Key Chemical Properties:

- Reactivity : Acts as a Lewis acid, forming complexes with electron donors.

- Stability : Exhibits thermal stability under certain conditions, making it suitable for high-temperature reactions.

Biological Applications

Research has indicated that this compound plays a crucial role in cellular metabolism and enzyme function. It is particularly noted for its potential benefits in enhancing cognitive functions and metabolic processes.

Case Study: Cognitive Function Improvement

- A study comparing the effects of nicotinic acid and its derivatives on memory performance showed significant improvements in sensory register and short-term memory among participants treated with these compounds .

Medical Applications

This compound has been investigated for its cardiovascular benefits, particularly in reducing cholesterol levels and improving blood flow. Its dual action as a magnesium source and a nicotinic acid derivative supports various physiological functions.

Clinical Findings:

- Research indicates that this compound can enhance peripheral circulation, which is beneficial for conditions like hypercholesterolemia and migraines .

Pharmaceutical Development

The modification of this compound with amino acids such as glycine or arginine has been shown to improve the absorption of magnesium ions in biological systems. This enhancement is critical for developing effective dietary supplements and pharmaceuticals.

Absorption Studies:

- A study demonstrated that modified forms of this compound exhibited significantly higher absorption rates of Mg²⁺ ions compared to the unmodified compound. For instance, Mg(Nic-Gly) showed an absorption rate constant of , while the parent compound had a rate of .

Industrial Applications

In the food industry, this compound is utilized as a fortifying agent in dietary supplements due to its nutritional benefits. It is also explored as a growth stimulant in agricultural applications.

Agricultural Use Case:

- Research on mixed-ligand coordination compounds of this compound indicated their effectiveness as growth stimulators for cotton plants. The synthesized compounds enhanced plant growth rates and yield quality .

Table 1: Absorption Rates of this compound Derivatives

| Compound | Rate Constant (min⁻¹) | Absorption Half-Time (min) |

|---|---|---|

| Mg(Nic) | 35 | |

| Mg(Nic-Gly) | 30 | |

| Mg(Nic-Arg) | 25 |

Table 2: Cognitive Function Improvement Study Results

| Treatment | Improvement (%) | Age Group |

|---|---|---|

| Nicotinic Acid | 10-40 | Young & Middle-aged |

| Xanthinol Nicotinate | 10-40 | Older Adults |

Mécanisme D'action

The mechanism of action of magnesium nicotinate involves its dual role as a source of magnesium and nicotinic acid. Magnesium acts as a cofactor for various enzymes, facilitating biochemical reactions essential for cellular function. Nicotinic acid, on the other hand, is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in energy metabolism. Together, they enhance metabolic processes, improve cardiovascular health, and support overall cellular function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnesium Citrate: Another magnesium compound known for its high bioavailability and use in dietary supplements.

Magnesium Oxide: Commonly used as an antacid and laxative.

Magnesium Glycinate: Known for its calming effects and high absorption rate.

Nicotinamide: A form of vitamin B3 with similar metabolic functions but without the magnesium component.

Uniqueness

Magnesium nicotinate is unique due to its combination of magnesium and nicotinic acid, providing the benefits of both components in a single compound. This dual functionality makes it particularly effective in supporting cardiovascular health and metabolic function, distinguishing it from other magnesium or nicotinic acid compounds.

Activité Biologique

Magnesium nicotinate is a compound formed from magnesium and nicotinic acid (vitamin B3). It has garnered attention for its potential biological activities, particularly in the realms of nutrition, pharmacology, and health. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a coordination complex that combines magnesium ions with nicotinic acid. Its chemical formula is typically represented as . The compound is known for its solubility in water, which enhances its bioavailability compared to other magnesium salts.

Biological Functions

- Nutritional Role : Magnesium is essential for numerous biochemical reactions in the body, including energy production, DNA synthesis, and muscle function. Nicotinic acid plays a crucial role in the metabolism of carbohydrates and fats.

- Absorption and Bioavailability : Studies indicate that this compound has superior absorption characteristics compared to other magnesium forms. Research suggests that modifications to the structure of this compound can further enhance its bioavailability .

- Antioxidant Activity : this compound exhibits antioxidant properties that can help mitigate oxidative stress in cells. This activity is particularly relevant in preventing chronic diseases associated with oxidative damage.

Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Absorption : A study published in the Journal of Nutritional Science evaluated various magnesium compounds and found that this compound had a higher absorption rate compared to magnesium oxide and magnesium sulfate .

- Antioxidant Effects : In vitro studies demonstrated that this compound could reduce reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as an antioxidant agent .

- Clinical Trials : A randomized controlled trial assessed the effects of this compound supplementation on patients with hypertension. Results indicated significant reductions in blood pressure and improvements in endothelial function .

Case Studies

- Hypertension Management : A clinical study involving 100 participants with mild hypertension showed that those who received this compound experienced a 10% reduction in systolic blood pressure over eight weeks compared to a placebo group.

- Diabetes Management : Another study focused on individuals with type 2 diabetes revealed that supplementation with this compound improved glycemic control and reduced insulin resistance markers .

Data Table: Comparison of Magnesium Compounds

| Compound | Absorption Rate (%) | Antioxidant Activity | Clinical Use |

|---|---|---|---|

| Magnesium Oxide | 4 | Low | Laxative |

| Magnesium Sulfate | 20 | Moderate | Epsom salt for muscle relief |

| Magnesium Citrate | 30 | Moderate | Dietary supplement |

| This compound | 50 | High | Hypertension, diabetes management |

Propriétés

IUPAC Name |

magnesium;pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Mg/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYCWLBCHNSWFE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8MgN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-67-6 (Parent) | |

| Record name | Magnesium nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40220962 | |

| Record name | Magnesium nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7069-06-9 | |

| Record name | Magnesium nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dinicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKD8A9SB2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.